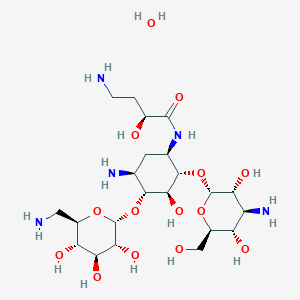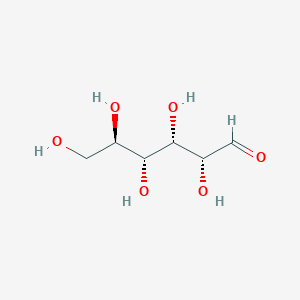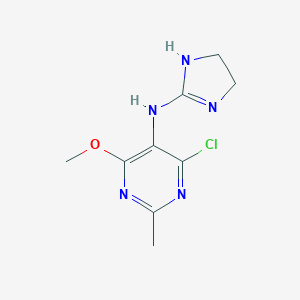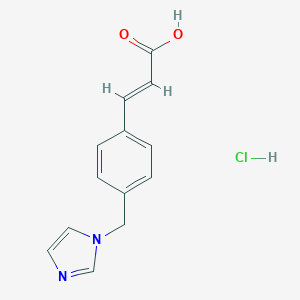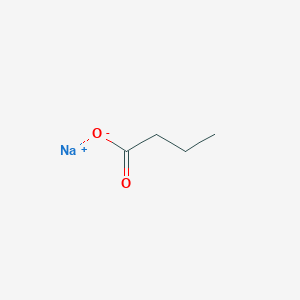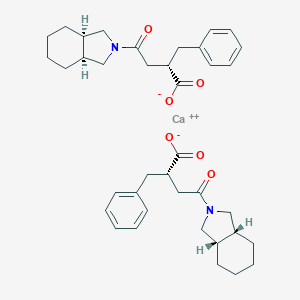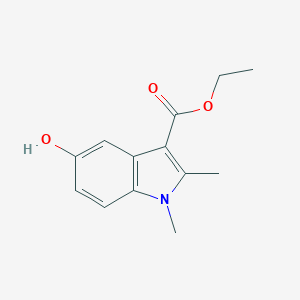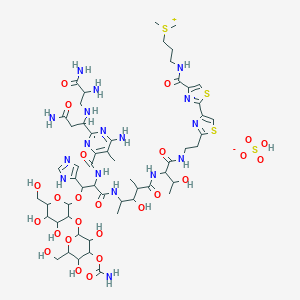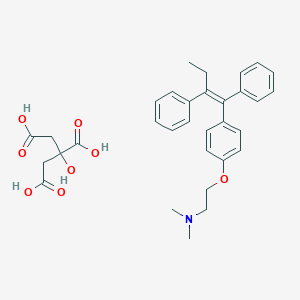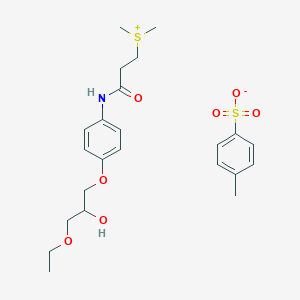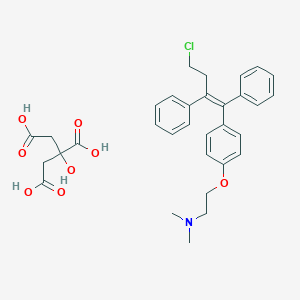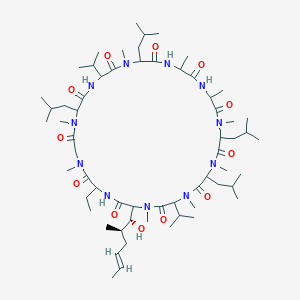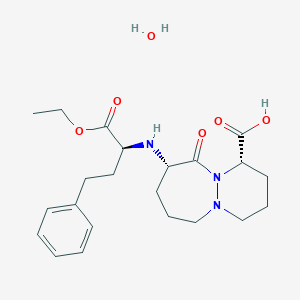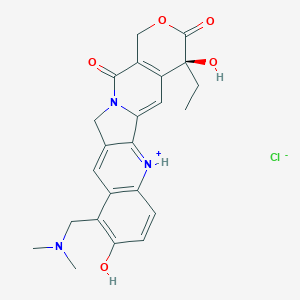
Topotecan Hydrochloride
概要
説明
Topotecan Hydrochloride is a chemotherapeutic agent known for its role as a topoisomerase I inhibitor. It is a synthetic, water-soluble analog of camptothecin, a natural compound derived from the Camptotheca acuminata tree. This compound is primarily used in the treatment of various cancers, including ovarian cancer, small cell lung cancer, and cervical cancer .
作用機序
Target of Action
Topotecan primarily targets DNA topoisomerase I , an enzyme that plays a crucial role in DNA replication, recombination, and repair . This enzyme relieves torsional strain in DNA by inducing reversible single-strand breaks .
Mode of Action
Topotecan interacts with its target, DNA topoisomerase I, during the S-phase of DNA synthesis . It binds to the topoisomerase I-DNA complex and prevents the re-ligation of these single-strand breaks . This interaction results in the accumulation of cleavable complexes and single-strand DNA breaks .
Pharmacokinetics
The pharmacokinetic properties of topotecan, including its absorption, distribution, metabolism, excretion (ADME), and bioavailability, are crucial for its therapeutic efficacy . Renal function is an important determinant of topotecan clearance and, consequently, of susceptibility to hematologic toxicity at a given dose .
Result of Action
The molecular and cellular effects of topotecan’s action include the reduction of cellular proliferation and the induction of apoptosis in cancer cells . It has been shown to significantly down-regulate estrogen receptor alpha (ERα/ESR1) and antiapoptotic BCL2 genes in addition to many other p53-regulated genes .
Action Environment
Environmental factors, such as the extent of prior myelosuppressive chemotherapy and renal impairment, can influence the action, efficacy, and stability of topotecan . For instance, the risk for hematologic toxicities relates to the extent of prior myelosuppressive chemotherapy and to renal impairment .
生化学分析
Biochemical Properties
Topotecan exerts its effects by inhibiting DNA topoisomerases, specifically type I . DNA topoisomerases are enzymes that regulate DNA topology and facilitate nuclear processes such as DNA replication, recombination, and repair . Topotecan binds to the topoisomerase I-DNA complex and prevents the re-ligation of single-strand breaks .
Cellular Effects
Topotecan is believed to exert its cytotoxic effects during the S-phase of DNA synthesis . It causes the accumulation of cleavable complexes and single-strand DNA breaks . This leads to DNA damage and eventually triggers cell death or apoptosis .
Molecular Mechanism
The molecular mechanism of Topotecan involves its interaction with the topoisomerase I-DNA complex . Topotecan binds to this complex and inhibits the re-ligation of the cleaved DNA strand . This results in the accumulation of single-strand DNA breaks, leading to DNA damage and cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, Topotecan has shown to have a rapid entry into cells, with the maximal concentration achieved within 10 minutes . Over time, the effects of Topotecan may change due to factors such as drug stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Topotecan vary with different dosages in animal models . For instance, in a study involving rabbits, it was found that the administration of Topotecan at a dose of 30µg (equivalent to 60µg in humans) achieved the IC90 across the rabbit vitreous .
Metabolic Pathways
Topotecan undergoes metabolism in the liver . The metabolic pathways include N-dealkylation (producing N-demethyltopotecan) and glucuronidation . Hepatic metabolism of Topotecan, mediated by CYP isoenzymes, is of minor quantitative importance .
Transport and Distribution
Topotecan is a substrate of the ATP-binding cassette transporters P-glycoprotein (P-gp/MDR1) and breast cancer resistance protein (BCRP) . These transporters can limit the transfer of Topotecan into cells or across cellular interfaces . BCRP and P-gp transport Topotecan into the ventricular cerebrospinal fluid and out of brain parenchyma through the blood-brain barrier .
Subcellular Localization
It is known that Topotecan, like other topoisomerase inhibitors, acts in the cell nucleus to inhibit the activity of topoisomerase I
準備方法
Synthetic Routes and Reaction Conditions: Topotecan Hydrochloride is synthesized through a multi-step process starting from camptothecin. The key steps involve:
Hydroxylation: Introduction of hydroxyl groups to the camptothecin structure.
Esterification: Formation of ester bonds to enhance solubility.
Amidation: Conversion of ester groups to amides to stabilize the compound.
Industrial Production Methods: Industrial production of topotecan involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic hydrogenation: To introduce specific functional groups.
Chromatographic purification: To isolate and purify the final product.
Crystallization: To obtain topotecan in its hydrochloride salt form for medical use.
化学反応の分析
Types of Reactions: Topotecan Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones back to hydroxyl groups.
Substitution: Replacement of functional groups to modify its chemical properties.
Common Reagents and Conditions:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Solvents: Including methanol, ethanol, and dichloromethane.
Major Products: The major products formed from these reactions are various derivatives of topotecan, which can be used to study its structure-activity relationship and improve its pharmacological properties .
科学的研究の応用
Topotecan Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study topoisomerase I inhibition and DNA interaction.
Biology: Investigated for its effects on cell cycle regulation and apoptosis.
Medicine: Extensively used in clinical trials for treating different types of cancer, including ovarian, lung, and cervical cancers.
Industry: Employed in the development of new chemotherapeutic agents and drug delivery systems.
類似化合物との比較
Topotecan Hydrochloride is compared with other topoisomerase I inhibitors such as irinotecan and camptothecin. While all three compounds share a similar mechanism of action, topotecan is unique due to its water solubility and specific structural modifications that enhance its stability and efficacy. Other similar compounds include:
Irinotecan: Another camptothecin analog used primarily for colorectal cancer.
Camptothecin: The natural precursor of topotecan and irinotecan, used in early cancer research.
This compound’s unique properties make it a valuable tool in cancer therapy and scientific research, offering insights into the development of more effective treatments.
特性
IUPAC Name |
(19S)-8-[(dimethylamino)methyl]-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5.ClH/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20;/h5-8,27,30H,4,9-11H2,1-3H3;1H/t23-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGHHQBMTXTWTJV-BQAIUKQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1045952 | |
| Record name | Topotecan hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119413-54-6 | |
| Record name | Topotecan hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119413-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Topotecan hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119413546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TOPOTECAN HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759263 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | TOPOTECAN HYDROCHLORIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=609699 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Topotecan hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1045952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 10-[(dimethylamino)methyl]-4-ethyl-4,9-dihydroxy-, hydrochloride (1:1), (4S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOPOTECAN HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/956S425ZCY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


